Cyclohexanone, 4-(1,1-dimethylethyl)-2-methyl-, cis-
Overview
Description
Cyclohexanone, 4-(1,1-dimethylethyl)-2-methyl-, cis- is a cyclic ketone with the molecular formula C13H24O. This compound is characterized by the presence of a cyclohexanone ring substituted with a tert-butyl group at the 4-position and a methyl group at the 2-position in the cis configuration. It is a colorless liquid with a distinct odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-(1,1-dimethylethyl)-2-methyl-, cis- typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with tert-butyl chloride and aluminum chloride as a catalyst to introduce the tert-butyl group. The methyl group can be introduced through a similar alkylation process using methyl chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-(1,1-dimethylethyl)-2-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Cyclohexanone, 4-(1,1-dimethylethyl)-2-methyl-, cis- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-(1,1-dimethylethyl)-2-methyl-, cis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The tert-butyl and methyl groups can affect the compound’s hydrophobic interactions and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 4-(1,1-dimethylethyl)-: Similar structure but lacks the methyl group at the 2-position.
Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-: The ketone group is reduced to an alcohol.
Cyclohexanone, 4-(1,1-dimethylethyl)-2-(1-methylethyl)-, cis-: Contains an additional isopropyl group.
Uniqueness
Cyclohexanone, 4-(1,1-dimethylethyl)-2-methyl-, cis- is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both tert-butyl and methyl groups in the cis configuration provides distinct steric and electronic properties compared to similar compounds.
Properties
IUPAC Name |
(2S,4S)-4-tert-butyl-2-methylcyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-8-7-9(11(2,3)4)5-6-10(8)12/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCRAZFAMQOPDJ-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCC1=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447588 | |
Record name | Cyclohexanone, 4-(1,1-dimethylethyl)-2-methyl-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3211-27-6 | |
Record name | Cyclohexanone, 4-(1,1-dimethylethyl)-2-methyl-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.